Molecular Formula and Mass Differentiation from Des-Methyl Analog
The target compound (C₁₁H₁₄ClF₂N, MW 233.68) differs from its closest commercially available analog, 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₂ClF₂N, MW 219.66, CAS 2031259-33-1), by exactly one methylene group (CH₂, +14.02 Da) . This mass difference is directly verifiable by LC-MS and serves as a definitive identity confirmation parameter in procurement quality control.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | C₁₁H₁₄ClF₂N, MW 233.68 g/mol |
| Comparator Or Baseline | 1-(2,6-Difluorophenyl)cyclobutan-1-amine HCl: C₁₀H₁₂ClF₂N, MW 219.66 g/mol |
| Quantified Difference | ΔMW = +14.02 Da; Δformula = +CH₂ |
| Conditions | Calculated from molecular formula; verified by supplier CoA |
Why This Matters
This mass difference enables unambiguous identity confirmation by LC-MS, preventing mix-ups during inventory management of structurally related cyclobutylamine building blocks.
